Brain Cholinesterase Inhibition Potency Relative to Carbaryl
In a direct, comparative dose-response study in PND17 rats, methiocarb demonstrated a significantly higher potency for inhibiting brain acetylcholinesterase than carbaryl. The benchmark dose for 50% inhibition (BMD50) for methiocarb was 7.9 mg/kg, compared to 35.6 mg/kg for carbaryl, representing a 4.5-fold higher potency [1]. This indicates that to achieve an equivalent level of neurotoxicity in a mammalian model, a substantially lower dose of methiocarb is required, a critical factor in mammalian risk assessment and application rate calculations.
| Evidence Dimension | Acute brain acetylcholinesterase (AChE) inhibition potency |
|---|---|
| Target Compound Data | BMD50 = 7.9 mg/kg (95% CI: 5.4–86.9) |
| Comparator Or Baseline | Carbaryl BMD50 = 35.6 mg/kg (95% CI: 25.9–61.0) |
| Quantified Difference | 4.5-fold higher potency (methiocarb vs carbaryl) |
| Conditions | Single oral dose to postnatal day 17 (PND17) Long-Evans male rats; brain tissue collected at 40–45 min post-dose; ChE activity measured via radiometric assay. |
Why This Matters
For procurement, a 4.5-fold potency difference directly translates to lower application rates to achieve equivalent target pest control, potentially reducing environmental load and cost per treated area.
- [1] Moser, V. C., McDaniel, K. L., Phillips, P. M., & Lowit, A. B. (2010). Time-Course, Dose-Response, and Age Comparative Sensitivity of N-Methyl Carbamates in Rats. Toxicological Sciences, 114(1), 113–123. Table 3. View Source
